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Compound of Interest

Compound Name:
N-Methyl-2-(3-

fluorophenyl)ethanamine

CAS No.: 515137-48-1

Cat. No.: B1591980

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-Methyl-2-(3-
fluorophenyl)ethanamine, a fluorinated phenethylamine derivative. Given the limited specific

research on this particular isomer, this document synthesizes foundational chemical principles

with field-proven methodologies for its synthesis and analysis. By leveraging data from

structurally related compounds, this guide aims to serve as a foundational resource, enabling

researchers to confidently work with and explore the potential of this molecule.

Chemical Identity and Properties
N-Methyl-2-(3-fluorophenyl)ethanamine is a substituted phenethylamine characterized by a

fluorine atom at the meta position of the phenyl ring and a methyl group on the terminal amine.
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Identifier Value Source

CAS Number 515137-48-1 [1][2][3][4][5]

Molecular Formula C₉H₁₂FN [1][3]

IUPAC Name
2-(3-fluorophenyl)-N-

methylethanamine
[2]

Synonyms
Benzeneethanamine, 3-fluoro-

N-methyl-
[3]

Physicochemical Properties
The following table outlines key physical and chemical properties. It is important to note that

publicly available, experimentally verified data for this specific compound is scarce. The data

presented here is sourced from chemical suppliers and should be confirmed through laboratory

analysis.

Property Value Source

Molecular Weight 153.20 g/mol [1][3]

Boiling Point ~200.96 °C at 760 mmHg [3]

Density ~1.009 g/cm³ [3]

Flash Point ~75.34 °C [3]

Refractive Index ~1.492 [3]

Storage 2-8 °C [3]

Synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine
The synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine typically involves the N-methylation

of its primary amine precursor, 2-(3-fluorophenyl)ethanamine. Two robust and widely applicable

methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.chembk.com/en/chem/515137-48-1
https://buildingblock.bocsci.com/product/n-methyl-2-3-fluorophenyl-ethanamine-cas-515137-48-1-319400.html
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.kuujia.com/cas-90389-84-7.html
https://www.alchempharmtech.com/product/515137-48-1/
https://www.chembk.com/en/chem/515137-48-1
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://buildingblock.bocsci.com/product/n-methyl-2-3-fluorophenyl-ethanamine-cas-515137-48-1-319400.html
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.chembk.com/en/chem/515137-48-1
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.chembk.com/en/chem/Benzeneethanamine,%203-fluoro-N-methyl-
https://www.benchchem.com/product/b1591980/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-n-methyl-2-3-fluorophenyl-ethanamine
https://www.benchchem.com/product/b1591980/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-n-methyl-2-3-fluorophenyl-ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eschweiler-Clarke Reaction

Reductive Amination2-(3-fluorophenyl)ethanamine

Formaldehyde (CH₂O)
Formic Acid (HCOOH)Reacts with

Formaldehyde (CH₂O)
Reducing Agent (e.g., NaBH₄)

Reacts with

N-Methyl-2-(3-fluorophenyl)ethanamine

Yields

Yields

Click to download full resolution via product page

Caption: Key synthetic routes to N-Methyl-2-(3-fluorophenyl)ethanamine.

Experimental Protocol: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary

and secondary amines, utilizing an excess of formic acid and formaldehyde. A key advantage

of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary

ammonium salts.[6][7][8]

Causality: The reaction proceeds through the formation of an iminium ion from the amine and

formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the

methylated amine and carbon dioxide. The irreversibility of the reaction is driven by the loss of

CO₂ gas.[7]

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine 1.0 equivalent of 2-(3-fluorophenyl)ethanamine with 1.8 equivalents of formic

acid.

Reagent Addition: Slowly add 1.1 equivalents of a 37% aqueous formaldehyde solution to

the stirred mixture. Note that this addition can be exothermic.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature

for 12-18 hours.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After completion, cool the mixture to room temperature. Carefully basify the

solution with a concentrated sodium hydroxide or potassium hydroxide solution until the pH

is greater than 10.

Extraction: Extract the product with an organic solvent such as diethyl ether or

dichloromethane (3x the volume of the aqueous layer).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium

sulfate, filter, and concentrate under reduced pressure. The crude product can then be

purified by column chromatography or distillation.[6]

Experimental Protocol: Reductive Amination
Reductive amination is another versatile method for amine alkylation. This process involves the

reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine or

iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Causality: This method offers a high degree of control and can be performed under milder

conditions than the Eschweiler-Clarke reaction. A variety of reducing agents can be employed,

with sodium borohydride being a common and effective choice.[9]

Step-by-Step Methodology:

Reaction Setup: Dissolve 1.0 equivalent of 2-(3-fluorophenyl)ethanamine in a suitable

solvent such as methanol or ethanol in a round-bottom flask.

Imine Formation: Add 1.1 equivalents of a 37% aqueous formaldehyde solution to the flask

and stir the mixture at room temperature for 1-2 hours to allow for the formation of the

iminium ion intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add 1.5

equivalents of sodium borohydride (NaBH₄).

Reaction Conditions: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for an additional 4-6 hours.

Quenching: Carefully quench the reaction by the slow addition of water.

Work-up and Extraction: Remove the organic solvent under reduced pressure. Add water to

the residue and extract the product with an organic solvent like ethyl acetate (3x).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate. The final product can be purified via column chromatography.

Analytical Characterization
Accurate analytical characterization is crucial for confirming the identity and purity of the

synthesized N-Methyl-2-(3-fluorophenyl)ethanamine. Gas chromatography-mass

spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary

techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile

compounds. For phenethylamines, electron ionization (EI) mass spectrometry typically yields

characteristic fragmentation patterns.

Expected Fragmentation Pathway:

The mass spectrum of N-Methyl-2-(3-fluorophenyl)ethanamine is expected to be dominated

by fragments arising from α-cleavage (cleavage of the bond between the carbon adjacent to

the nitrogen and the benzylic carbon) and benzylic cleavage.
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Caption: Predicted electron ionization fragmentation of N-Methyl-2-(3-
fluorophenyl)ethanamine.

α-Cleavage: This is a characteristic fragmentation for amines and is expected to produce a

stable iminium cation. For N-Methyl-2-(3-fluorophenyl)ethanamine, this would result in a

fragment with a mass-to-charge ratio (m/z) of 44, corresponding to [CH₂=NHCH₃]⁺.

β-Cleavage (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the

adjacent carbon is also highly probable, leading to the formation of a fluorotropylium cation

at m/z 109. This is often a prominent peak in the mass spectra of phenethylamines.[10][11]

General GC-MS Protocol Outline:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like

methanol or ethyl acetate.

Injection: Inject a 1 µL aliquot into the GC-MS system.

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a

suitable temperature program to separate the analyte from any impurities.

Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode, typically at 70

eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.

While specific spectral data for N-Methyl-2-(3-fluorophenyl)ethanamine is not readily

available in the literature, the expected chemical shifts and coupling patterns can be predicted

based on its structure and data from analogous compounds.

Expected ¹H NMR Resonances:

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm,

characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will induce further

splitting of the aromatic signals.

Ethyl Chain Protons (-CH₂-CH₂-): Two multiplets, likely in the range of δ 2.7-3.0 ppm.

N-Methyl Protons (N-CH₃): A singlet around δ 2.4 ppm.

Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on

concentration and solvent.

Expected ¹³C NMR Resonances:

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon

directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Ethyl Chain Carbons: Two signals in the aliphatic region (δ 30-60 ppm).

N-Methyl Carbon: A signal around δ 30-35 ppm.

Research Context and Potential Applications
While N-Methyl-2-(3-fluorophenyl)ethanamine itself is not extensively studied, its structural

class—fluorinated phenethylamines—is of significant interest in medicinal chemistry and

pharmacology.

The "Magic" of Fluorine:

The introduction of fluorine into a molecule can profoundly alter its biological properties.[12][13]

Fluorine's high electronegativity and small size can:
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Modulate pKa: Affecting the basicity of the amine and thus its ionization state at physiological

pH.

Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites

of metabolic oxidation, potentially increasing the compound's half-life.

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological

targets, such as hydrogen bonding or dipole-dipole interactions.[14]

Alter Lipophilicity: This can influence the compound's ability to cross the blood-brain barrier

and other biological membranes.

Potential Research Areas:

Derivatives of fluorinated phenethylamines are explored for their psychoactive properties and

their interactions with monoamine neurotransmitter systems.[12][13] As such, N-Methyl-2-(3-
fluorophenyl)ethanamine could serve as:

A synthetic intermediate for more complex pharmaceutical agents.[1][3]

A research tool for probing the structure-activity relationships of monoamine transporter

inhibitors or receptor ligands.

A candidate for library synthesis in drug discovery programs targeting the central nervous

system.

Safety Information
Limited safety information is available for N-Methyl-2-(3-fluorophenyl)ethanamine. As an

organic amine, it should be handled with care, assuming it may be irritating to the skin, eyes,

and respiratory tract.[1] Standard laboratory safety practices, including the use of personal

protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should

be performed in a well-ventilated fume hood.

Conclusion
N-Methyl-2-(3-fluorophenyl)ethanamine represents a valuable, yet under-explored, chemical

entity. This guide provides a robust framework for its synthesis and characterization, drawing
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upon established chemical principles and methodologies for analogous compounds. By

understanding its fundamental properties and the means of its preparation and analysis,

researchers are well-equipped to further investigate its potential in various scientific domains,

from medicinal chemistry to materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.alchempharmtech.com/product/515137-48-1/
https://nrochemistry.com/eschweiler-clarke-reaction/
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://www.mdpi.com/1420-3049/30/17/3504
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.mdpi.com/2076-3417/8/7/1022
https://www.researchgate.net/publication/325941147_Comparison_of_the_Characteristic_Mass_Fragmentations_of_Phenethylamines_and_Tryptamines_by_Electron_Ionization_Gas_Chromatography_Mass_Spectrometry_Electrospray_and_Matrix-Assisted_Laser_Desorption_Io
https://www.researchgate.net/publication/221870777_Fluorine_in_psychedelic_phenethylamines
https://pubmed.ncbi.nlm.nih.gov/22374819/
https://www.researchgate.net/publication/303501505_Effects_of_Aromatic_Fluorine_Substitution_on_Protonated_Neurotransmitters_The_Case_of_2-Phenylethylamine
https://www.benchchem.com/product/b1591980/docs#an-in-depth-technical-guide-to-n-methyl-2-3-fluorophenyl-ethanamine
https://www.benchchem.com/product/b1591980/docs#an-in-depth-technical-guide-to-n-methyl-2-3-fluorophenyl-ethanamine
https://www.benchchem.com/product/b1591980/docs#an-in-depth-technical-guide-to-n-methyl-2-3-fluorophenyl-ethanamine
https://www.benchchem.com/product/b1591980/docs#an-in-depth-technical-guide-to-n-methyl-2-3-fluorophenyl-ethanamine
https://www.benchchem.com/product/b1591980?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

